molecular formula C18H16N6 B6169845 7-(1H-pyrazol-1-yl)-N4-[(pyridin-3-yl)methyl]quinoline-2,4-diamine CAS No. 2261036-93-3

7-(1H-pyrazol-1-yl)-N4-[(pyridin-3-yl)methyl]quinoline-2,4-diamine

Cat. No.: B6169845
CAS No.: 2261036-93-3
M. Wt: 316.4
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Description

7-(1H-pyrazol-1-yl)-N4-[(pyridin-3-yl)methyl]quinoline-2,4-diamine is a complex organic compound featuring a quinoline core substituted with a pyrazolyl group and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(1H-pyrazol-1-yl)-N4-[(pyridin-3-yl)methyl]quinoline-2,4-diamine typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, which can provide better control over reaction parameters and improve scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using amines or other nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Formation of reduced quinoline derivatives.

  • Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Chemistry: This compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and materials.

Biology: It may have potential biological activity, such as antimicrobial or anticancer properties, which can be explored through in vitro and in vivo studies.

Medicine: The compound could be investigated for its therapeutic potential in treating various diseases, including infections and cancer.

Industry: It may find applications in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The exact mechanism of action of 7-(1H-pyrazol-1-yl)-N4-[(pyridin-3-yl)methyl]quinoline-2,4-diamine is not well-documented. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, leading to biological effects. Further research is needed to elucidate the precise pathways involved.

Comparison with Similar Compounds

  • Quinoline derivatives: These compounds share the quinoline core but differ in their substituents.

  • Pyrazole derivatives: These compounds contain the pyrazolyl group but may have different core structures.

  • Pyridine derivatives: These compounds feature the pyridinyl group but may have different substituents or core structures.

Uniqueness: 7-(1H-pyrazol-1-yl)-N4-[(pyridin-3-yl)methyl]quinoline-2,4-diamine is unique due to its combination of quinoline, pyrazole, and pyridine moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

2261036-93-3

Molecular Formula

C18H16N6

Molecular Weight

316.4

Purity

95

Origin of Product

United States

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